molecular formula C8H14O3 B11957684 Ethyl 3-ethyl-3-methyloxirane-2-carboxylate CAS No. 3647-33-4

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate

Cat. No.: B11957684
CAS No.: 3647-33-4
M. Wt: 158.19 g/mol
InChI Key: JOZYMCPJDYLLDD-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethyl group and a methyl group attached to the oxirane ring, along with an ethyl ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 3-ethyl-2-butenoate using a peracid such as m-chloroperoxybenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. Catalysts such as titanium-based catalysts can be employed to enhance the reaction rate and selectivity. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-3-methyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Ethyl 3-ethyl-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-methyloxirane-2-carboxylate: Lacks the additional ethyl group, leading to different reactivity and applications.

    Ethyl 2,3-epoxybutyrate: Another oxirane compound with different substituents, affecting its chemical behavior.

    Ethyl 3-ethyl-2-butenoate: A precursor in the synthesis of this compound, with distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it valuable in various synthetic applications.

Properties

CAS No.

3647-33-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-ethyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C8H14O3/c1-4-8(3)6(11-8)7(9)10-5-2/h6H,4-5H2,1-3H3

InChI Key

JOZYMCPJDYLLDD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C(=O)OCC)C

Origin of Product

United States

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